molecular formula C10H5F3O3 B13545900 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B13545900
M. Wt: 230.14 g/mol
InChI Key: PDXFRSAHGUFKOE-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C10H5F3O3 and its molecular weight is 230.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethynyl-5-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-5-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5F3O3

Molecular Weight

230.14 g/mol

IUPAC Name

3-ethynyl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H5F3O3/c1-2-6-3-7(9(14)15)5-8(4-6)16-10(11,12)13/h1,3-5H,(H,14,15)

InChI Key

PDXFRSAHGUFKOE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Structure-activity relationship (SAR) of trifluoromethoxy benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Trifluoromethoxy Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of electronic and lipophilic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of bioactive molecules. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of trifluoromethoxy benzoic acid derivatives, a class of compounds with demonstrated therapeutic potential across various disease areas. We will delve into the nuanced effects of the trifluoromethoxy substituent on molecular properties, analyze how its interplay with other structural modifications dictates biological activity, and provide practical, field-proven experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the unique attributes of the trifluoromethoxy moiety in the design of next-generation therapeutics.

The Trifluoromethoxy Group: A Privileged Moiety in Drug Discovery

The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a characterization that, while accurate, only scratches the surface of its utility in medicinal chemistry. Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the trifluoromethoxy group possesses a non-linear geometry and a distinct electronic profile due to the oxygen linker. These features contribute to a unique set of physicochemical properties that can be strategically exploited to enhance drug-like characteristics.[1][2][3]

Key properties imparted by the trifluoromethoxy group include:

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4] This is a critical consideration for targeting intracellular proteins or the central nervous system.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This can lead to an extended plasma half-life and improved bioavailability.

  • Modulation of pKa: As a strong electron-withdrawing group, the -OCF₃ substituent can lower the pKa of the benzoic acid moiety, influencing its ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and interaction with biological targets.

  • Unique Conformational Effects: The trifluoromethoxy group can influence the conformation of the parent molecule, which can have significant implications for its binding affinity and selectivity for a particular biological target.

The benzoic acid scaffold itself is a privileged structure in medicinal chemistry, with the carboxylic acid group serving as a key interaction point (hydrogen bond donor and acceptor) with many biological targets.[6] The combination of this versatile scaffold with the unique properties of the trifluoromethoxy group creates a powerful platform for the design of novel therapeutics.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of trifluoromethoxy benzoic acid derivatives is exquisitely sensitive to the substitution pattern on the aromatic ring. A thorough understanding of these SAR trends is paramount for the rational design of potent and selective drug candidates.

Positional Isomerism of the Trifluoromethoxy Group

The position of the -OCF₃ group on the benzoic acid ring (ortho, meta, or para) has a profound impact on the molecule's electronic distribution, steric profile, and ultimately, its biological activity.

SAR_Positions cluster_core Benzoic Acid Core cluster_isomers Positional Isomers cluster_effects Key Influences Core C₆H₄(COOH) Ortho 2-OCF₃ Core->Ortho Ortho-substitution Meta 3-OCF₃ Core->Meta Meta-substitution Para 4-OCF₃ Core->Para Para-substitution Sterics Steric Hindrance Ortho->Sterics pKa pKa Modulation Ortho->pKa Electronics Electronic Effects (Inductive/Resonance) Meta->Electronics Meta->pKa Para->Electronics Para->pKa

Caption: Influence of -OCF₃ position on benzoic acid properties.

  • Ortho-Substitution: The proximity of the -OCF₃ group to the carboxylic acid can lead to significant steric hindrance, potentially forcing the carboxyl group out of the plane of the aromatic ring. This can disrupt binding to planar active sites. However, it can also be exploited to enforce a specific bioactive conformation.

  • Meta-Substitution: This position often provides a good balance of electronic and steric effects. The electron-withdrawing nature of the -OCF₃ group is effectively transmitted to the carboxylic acid, influencing its acidity, without the significant steric bulk of the ortho-position. 3-(Trifluoromethoxy)benzoic acid is a common building block in the synthesis of pharmaceuticals and agrochemicals for this reason.[7]

  • Para-Substitution: Placing the -OCF₃ group para to the carboxylic acid maximizes its electron-withdrawing resonance effect, which can significantly impact the electronic properties of the entire molecule.

The Interplay of Additional Substituents

The true power of SAR-driven drug design lies in the strategic combination of multiple substituents. The introduction of other functional groups alongside the trifluoromethoxy group allows for the fine-tuning of a molecule's properties.

Table 1: Influence of Common Substituents on the Properties of Trifluoromethoxy Benzoic Acid Derivatives

SubstituentPositionCommon Effects on ActivityRationale
Halogens (F, Cl, Br) Ortho, MetaCan increase potency and metabolic stability.Enhances lipophilicity and can form halogen bonds with the target protein.
Amino (-NH₂) Ortho, ParaCan act as a key hydrogen bond donor.Often crucial for specific interactions with the active site of enzymes or receptors.
Nitro (-NO₂) MetaStrong electron-withdrawing group; can be a precursor for an amino group.Modulates electronic properties; reduction to the amine can alter activity.[6]
Methyl (-CH₃) Ortho, MetaIncreases lipophilicity and can provide beneficial steric interactions.Can improve membrane permeability and fill hydrophobic pockets in the target.[6]
Hydroxyl (-OH) Ortho, ParaCan act as a hydrogen bond donor/acceptor.Can be critical for binding affinity and can influence solubility.[6]

For example, in the development of inhibitors for the FTO (fat mass and obesity-associated) protein, a target in acute myeloid leukemia, tricyclic benzoic acid derivatives have been explored.[8][9] The SAR studies of these complex structures often involve modifications to the benzoic acid core, where the interplay between a trifluoromethoxy group and other substituents would be critical in optimizing binding affinity and cell permeability.

Synthetic Strategies and Experimental Workflows

The synthesis of trifluoromethoxy benzoic acid derivatives typically involves either the introduction of the trifluoromethoxy group onto a pre-existing benzoic acid scaffold or the construction of the molecule from a trifluoromethoxy-containing precursor.

General Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., Hydroxybenzoic Acid) Step1 Trifluoromethoxylation Start->Step1 Step2 Functional Group Interconversion (e.g., Esterification, Amidation) Step1->Step2 Step3 Purification (e.g., Chromatography, Recrystallization) Step2->Step3 Final Final Trifluoromethoxy Benzoic Acid Derivative Step3->Final

Caption: A generalized workflow for the synthesis of trifluoromethoxy benzoic acid derivatives.

Representative Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)benzoic Acid

This protocol is based on the trifluoromethoxylation of a corresponding hydroxybenzoic acid derivative.

Objective: To synthesize 3-(trifluoromethoxy)benzoic acid from methyl 3-hydroxybenzoate.

Materials:

  • Methyl 3-hydroxybenzoate

  • Carbon tetrachloride (CCl₄)

  • Anhydrous hydrogen fluoride (HF)

  • Boron trifluoride (BF₃) (catalyst)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Pressure vessel (autoclave)

Procedure:

  • Esterification (Protection of Carboxylic Acid):

    • Dissolve 3-hydroxybenzoic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize with a saturated solution of sodium bicarbonate and extract the methyl 3-hydroxybenzoate with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Trifluoromethoxylation:

    • Caution: This step involves highly toxic and corrosive reagents and must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

    • In a pressure vessel, combine methyl 3-hydroxybenzoate, carbon tetrachloride, and a catalytic amount of boron trifluoride.

    • Cool the vessel and carefully add anhydrous hydrogen fluoride.

    • Seal the vessel and heat to 120-150°C for several hours.[10]

    • After cooling, carefully vent the vessel and quench the reaction mixture with ice water.

  • Saponification (Deprotection):

    • To the crude product from the previous step, add a solution of sodium hydroxide in water/methanol.

    • Reflux the mixture for 2-4 hours to hydrolyze the ester.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Purification:

    • Filter the solid precipitate and wash with cold water.

    • Recrystallize the crude 3-(trifluoromethoxy)benzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

    • Characterize the final product by NMR, IR, and mass spectrometry.

Biological Evaluation: A Self-Validating System

The ultimate validation of SAR predictions comes from biological testing. The choice of assay will be dictated by the therapeutic target of interest.

General Workflow for Biological Evaluation

Bio_Evaluation Start Synthesized Derivatives Step1 Primary Screening (e.g., In vitro enzyme inhibition, receptor binding) Start->Step1 Step2 Secondary Screening (e.g., Cell-based assays for cytotoxicity, target engagement) Step1->Step2 Step3 Lead Optimization (Further SAR studies based on hits) Step2->Step3 Final Preclinical Candidate Step3->Final

Caption: Logical flow for the biological evaluation of novel derivatives.

For instance, if the target is a bacterial enzyme, a primary screen would involve an in vitro enzymatic assay to determine the IC₅₀ values of the synthesized compounds. Hits from this assay would then be advanced to cell-based assays to assess their antibacterial activity (Minimum Inhibitory Concentration - MIC) against relevant bacterial strains. Throughout this process, the correlation between the structural modifications and the observed biological activity will either validate or refine the initial SAR hypotheses.

Conclusion and Future Perspectives

Trifluoromethoxy benzoic acid derivatives represent a fertile ground for the discovery of novel therapeutic agents. The unique physicochemical properties of the trifluoromethoxy group, when strategically combined with the versatile benzoic acid scaffold, offer a powerful toolkit for medicinal chemists. A deep understanding of the structure-activity relationships, driven by iterative cycles of design, synthesis, and biological evaluation, is the key to unlocking the full potential of this compound class. As our understanding of disease biology continues to evolve, the rational application of fluorination strategies, particularly the use of the trifluoromethoxy group, will undoubtedly play a pivotal role in the development of safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • Merck & Co., Inc. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. U.S.
  • Shen, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3255–3258.
  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Ojima, I. (2016). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 188, 2-19.
  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1249.
  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]

  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research, 3(3).
  • ResearchGate. (2022). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Retrieved from [Link]

  • PubMed. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10354-10371.
  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

Sources

Literature review on ethynyl and trifluoromethoxy substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethynyl and Trifluoromethoxy Substituted Benzoic Acids in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a vast array of therapeutic agents.[1] The strategic modification of the benzene ring with specific functional groups is a critical step in optimizing a molecule's pharmacological profile. This guide delves into the synthesis, properties, and applications of two increasingly important substituents in drug design: the ethynyl (–C≡CH) and trifluoromethoxy (–OCF₃) groups. We will explore the unique electronic and steric characteristics these moieties impart, the synthetic methodologies for their incorporation, and their proven impact on metabolic stability, target binding, and overall drug efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful functional groups in the design of next-generation therapeutics.

The Strategic Value of Substitution: Why Ethynyl and Trifluoromethoxy Groups?

The biological activity of any benzoic acid derivative is profoundly influenced by the nature and placement of substituents on its aromatic core.[2] These groups modulate the molecule's electronic distribution, lipophilicity (hydrophobicity), and steric profile, which in turn dictate its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic (drug-target interaction) properties.[2][3] The ethynyl and trifluoromethoxy groups have emerged from the medicinal chemist's toolbox as "privileged" substituents due to their unique and highly advantageous characteristics.

The Ethynyl Group: A Linear, Rigid, and Versatile Pharmacophore

First utilized in medicinal chemistry around the 1950s, the acetylene (ethynyl) group is now a well-established feature in numerous approved drugs and clinical candidates.[4][5] Its utility stems from a unique combination of physical and chemical properties.

  • Structural Rigidity and Linearity: The sp-hybridized carbons of the ethynyl group create a rigid, linear rod-like structure. This conformational rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein and can precisely orient other key pharmacophoric elements.[5]

  • Bioisosterism: The ethynyl group is a versatile non-classical bioisostere. It can effectively mimic the π-system of a phenyl ring in donor-acceptor interactions and act as a replacement for halogens like chlorine or iodine.[5][6] For instance, the ethynyl group in the EGFR inhibitor erlotinib successfully mimics the halogen bond formed by the chloro moiety in gefitinib.[6]

  • Hydrogen Bonding: The terminal alkyne proton is weakly acidic and can function as a hydrogen bond donor, forming C-H···O interactions with protein backbone carbonyls.[6][7]

  • Synthetic Handle: The terminal alkyne is a powerful synthetic handle, most notably for its use in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is invaluable for creating chemical biology probes to identify molecular targets.[4]

The Trifluoromethoxy Group: A Lipophilic Electron-Withdrawing Powerhouse

While the trifluoromethyl (–CF₃) group is more prevalent in pharmaceuticals, the trifluoromethoxy (–OCF₃) group offers a distinct and compelling set of properties that make it an increasingly attractive choice for drug developers.[8]

  • Modulation of Lipophilicity: The –OCF₃ group is one of the most lipophilic substituents available to medicinal chemists (Hansch-Leo π value of +1.04).[9] This property can be harnessed to enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier.[8][10]

  • Electronic Effects: The group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms, yet it can also act as a weak electron-donating group through resonance via the oxygen lone pairs.[9] This dual nature allows for fine-tuning of the electronic properties of the aromatic ring.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the –OCF₃ group highly resistant to metabolic degradation by enzymes like Cytochrome P450s.[8][9] This can significantly improve a drug's half-life and bioavailability.

  • "Super-Halogen" Properties: The combination of lipophilicity and strong electron-withdrawing character has led to the –OCF₃ group being termed a "super-halogen" or pseudohalogen bioisostere, capable of influencing molecular electrostatic potentials and binding affinities.[9]

Comparative Physicochemical Properties

The choice between functional groups is a data-driven decision. The table below summarizes key physicochemical parameters that illustrate the distinct influence of ethynyl and trifluoromethoxy substituents on a benzoic acid core.

PropertyEthynyl (–C≡CH)Trifluoromethoxy (–OCF₃)Causality and Implication in Drug Design
Hansch π Value +0.51+1.04The –OCF₃ group provides significantly higher lipophilicity, which can improve membrane permeability but may also increase non-specific binding if not balanced.[8][9]
Hammett Constant (σₚ) +0.23+0.35Both are electron-withdrawing, but the –OCF₃ group has a stronger effect, increasing the acidity of the benzoic acid proton and altering interactions with targets.
Steric Parameter (MR) ~10.3 cm³/mol~12.5 cm³/molBoth are relatively small, but the linear shape of the ethynyl group is sterically distinct from the conical shape of the –OCF₃ group, impacting how they fit into binding pockets.
Metabolic Stability Can be susceptible to oxidationHighThe –OCF₃ group is exceptionally stable to metabolic enzymes, making it ideal for increasing a drug's in vivo half-life.[8][9]
Bioisosteric Role Halogens, PhenylHalogens ("Super-halogen")The ethynyl group's ability to mimic aromatic systems is unique, while the –OCF₃ group excels at mimicking the electronic and lipophilic properties of halogens.[5][9]

Synthesis of Substituted Benzoic Acids: Protocols and Mechanisms

The practical application of these functional groups hinges on reliable and scalable synthetic methods for their installation onto the benzoic acid scaffold.

Introducing the Ethynyl Group: The Sonogashira Cross-Coupling Reaction

The most robust and widely used method for forming a C(sp²)-C(sp) bond is the Sonogashira cross-coupling reaction.[11][12] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[11][13]

Experimental Protocol: Synthesis of 4-Ethynylbenzoic Acid

This protocol is a representative example starting from a commercially available halogenated benzoic acid derivative.

Materials:

  • Methyl 4-iodobenzoate

  • Ethynyltrimethylsilane (TMSA)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Coupling Reaction: a. To a dry, nitrogen-purged flask, add methyl 4-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (or generate in situ from PdCl₂ and PPh₃) (0.02 eq), and CuI (0.04 eq). b. Add anhydrous toluene and anhydrous triethylamine (3.0 eq). c. Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirred mixture. d. Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). e. Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite to remove catalyst residues. f. Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product (methyl 4-((trimethylsilyl)ethynyl)benzoate) by flash column chromatography.

  • Deprotection and Saponification: a. Dissolve the purified TMS-protected intermediate in methanol. b. Add potassium carbonate (3.0 eq) and stir at room temperature for 1-2 hours to cleave the TMS group. c. Add water and continue stirring at room temperature overnight to saponify the methyl ester. d. Remove methanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with 1M HCl, which will precipitate the product. e. Filter the solid, wash with cold water, and dry under vacuum to yield 4-ethynylbenzoic acid as a solid.[14][15]

Reaction Mechanism: The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-X) pd0->pd_add pd_complex Ar-Pd(II)-X (L)₂ pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_reduct Reductive Elimination pd_trans->pd_reduct pd_reduct->pd0 pd_product Ar-C≡C-R pd_reduct->pd_product cu_x Cu(I)X cu_alkyne π-Alkyne Complex cu_x->cu_alkyne R-C≡C-H deprotonation Deprotonation (Base) cu_alkyne->deprotonation cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) cu_acetylide->pd_trans deprotonation->cu_acetylide caption Sonogashira Reaction Catalytic Cycles

Sonogashira Reaction Catalytic Cycles

Causality Behind the Mechanism: The palladium cycle activates the aryl halide via oxidative addition.[11] Concurrently, the copper cycle deprotonates the terminal alkyne with the help of the amine base to form a highly nucleophilic copper acetylide species.[11] This acetylide is then transferred to the palladium center in the transmetalation step, and the final carbon-carbon bond is formed via reductive elimination, regenerating the active Pd(0) catalyst.[11]

Introducing the Trifluoromethoxy Group

Directly installing an –OCF₃ group is more challenging than an ethynyl group due to the instability of trifluoromethoxide intermediates.[9] Modern methods have overcome many of these hurdles.

Synthetic Strategy: Nucleophilic Trifluoromethoxylation

One common approach involves the reaction of a phenol with a source of electrophilic "CF₃⁺" or the use of a nucleophilic trifluoromethoxylation reagent. A more direct method for converting benzoic acids themselves is less common, so synthesis often proceeds by functionalizing a trifluoromethoxy-substituted benzene precursor. However, reagents like trifluoromethyl benzoate (TFBz) have been developed as shelf-stable sources for nucleophilic trifluoromethoxylation of various substrates.[16]

A general, two-step process starting from a substituted phenol is often employed:

  • Conversion of Phenol to a Thiocarbonate: The phenol is reacted with thiophosgene or a related reagent to form a thiocarbonyl intermediate.

  • Oxidative Fluorination: The intermediate is then treated with a fluorinating agent (e.g., SbF₃/SbCl₅, MoF₆) to yield the aryl trifluoromethyl ether.[17]

Workflow for Synthesis Planning

The synthesis of a molecule containing both substituents requires careful strategic planning regarding the order of installation.

Synthesis_Workflow start Starting Material (e.g., Dihalobenzoic Acid) protect Protect Carboxylic Acid start->protect sonogashira Sonogashira Coupling (Install Ethynyl) oc_f3_step Trifluoromethoxylation (Install OCF₃) sonogashira->oc_f3_step deprotect Deprotect Carboxylic Acid oc_f3_step->deprotect protect->sonogashira Path A oc_f3_step_alt Trifluoromethoxylation (Install OCF₃) protect->oc_f3_step_alt Path B final_product Final Product deprotect->final_product sonogashira_alt Sonogashira Coupling (Install Ethynyl) oc_f3_step_alt->sonogashira_alt sonogashira_alt->deprotect caption Strategic Synthesis Planning Workflow

Strategic Synthesis Planning Workflow

Causality Behind the Strategy: The choice of which group to install first (Path A vs. Path B) depends on the reaction conditions and the stability of the other functional groups. For example, the basic conditions of the Sonogashira reaction might be incompatible with certain precursors needed for trifluoromethoxylation, or vice versa. The carboxylic acid is often protected (e.g., as a methyl ester) to prevent unwanted side reactions.[18]

Applications and Structure-Activity Relationships (SAR)

The true value of these substituents is demonstrated in their application. The benzoic acid core provides a crucial interaction point (hydrogen bonding, salt bridges) with biological targets, while the ethynyl and trifluoromethoxy groups fine-tune potency, selectivity, and pharmacokinetic properties.[1][2]

Case Studies in Drug Development
Compound/Drug ClassSubstituent(s)Therapeutic Target/ApplicationRole of the Substituent(s)
Erlotinib (Analogues) EthynylEGFR Kinase Inhibitors (Cancer)The ethynyl group forms a key hydrogen bond, mimicking a halogen bond and providing steric complementarity in a hydrophobic pocket.[6][19]
Riluzole TrifluoromethoxyAmyotrophic Lateral Sclerosis (ALS)The –OCF₃ group enhances lipophilicity and metabolic stability, facilitating passage across the blood-brain barrier.[8][9]
CB1 Allosteric Modulators Trifluoromethyl (as a bioisostere)CB1 Receptor (Neuropathic Pain)The CF₃ group was a successful bioisosteric replacement for a problematic nitro group, improving potency and metabolic stability.[20] This highlights the general utility of fluorinated groups.
Potassium Channel Openers 3-Fluoro-4-(trifluoromethyl)KCa2/3 Channels (Epilepsy)The combination of fluorine and a –CF₃ group on the benzoic acid scaffold provides the necessary electronic and lipophilic profile for potent channel modulation.[21]
Guiding Principles of SAR

SAR_Logic center_node Benzoic Acid Scaffold substituent Add Substituent (-C≡CH or -OCF₃) center_node->substituent lipophilicity Change Lipophilicity (LogP / LogD) substituent->lipophilicity electronics Modify Electronics (pKa, σ) substituent->electronics metabolism Alter Metabolism substituent->metabolism permeability Impact Permeability lipophilicity->permeability binding Modify Target Binding (Potency, Selectivity) electronics->binding pk_profile Improve PK Profile metabolism->pk_profile efficacy Enhance Efficacy binding->efficacy permeability->efficacy pk_profile->efficacy caption Structure-Activity Relationship Logic Flow

Structure-Activity Relationship Logic Flow

Expertise in Action: A medicinal chemist's goal is to establish a clear Structure-Activity Relationship (SAR).[3] By synthesizing a library of analogues with the ethynyl or trifluoromethoxy group at different positions on the benzoic acid ring, one can systematically probe the target's binding pocket. For example, a drop in activity upon moving a substituent from the para to the meta position indicates a tight steric constraint or a critical electronic interaction at the para position. The –OCF₃ group's high lipophilicity might dramatically increase potency but could also lead to poor solubility or off-target effects, requiring further modification at another position to balance the overall properties. This iterative process of synthesis and testing is the engine of drug discovery.

Conclusion and Future Perspectives

Ethynyl and trifluoromethoxy substituted benzoic acids are not merely academic curiosities; they are powerful, field-proven scaffolds for the development of modern therapeutics. The ethynyl group offers rigidity, precise vectorization, and unique electronic properties, while the trifluoromethoxy group provides a potent tool for enhancing metabolic stability and modulating lipophilicity. A thorough understanding of their synthesis, physicochemical characteristics, and SAR principles is essential for any researcher aiming to design potent, selective, and bioavailable drug candidates. As synthetic methodologies continue to advance, allowing for even more facile and diverse incorporation of these groups, their prominence in the landscape of approved drugs and materials science is set to grow even further.

References

  • Molecules. (2025, July 18).
  • Journal of Medicinal Chemistry. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed.
  • ResearchGate. Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Semantic Scholar. Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • PubMed. (2025, July 18).
  • Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
  • ACS Publications. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.
  • ACS Publications. Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry.
  • PubMed. (2021, June 18). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.
  • ACS Publications. (2015, September 17). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • ResearchGate. (2025, July 1). (PDF)
  • American Chemical Society. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
  • ACS Publications. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • Wikipedia. Trifluoromethoxy group.
  • FAQ. (2022, October 7). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.
  • Chem-Impex. 4-Ethynyl-benzoic acid.
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • ChemRxiv.
  • Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • American Chemical Society. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry.
  • Scilit. Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane.
  • ACS Publications. (2018, May 22).
  • PubMed Central. (2018, September 13).
  • Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid.
  • PubMed Central.
  • Chem-Impex. 3-(Trifluoromethoxy)benzoic acid.
  • CymitQuimica. CAS 10602-00-3: 4-Ethynylbenzoic acid.
  • Wikipedia. Sonogashira coupling.
  • BenchSci. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Enamine. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem.
  • PubMed Central. (2024, May 17). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)
  • MDPI. (2019, December 25). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
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The Fluorine-Alkyne Synergy: Significance of 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the significance, physicochemical impact, and experimental utility of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid in modern drug discovery.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted protein degradation (e.g., PROTACs), the demand for "functionalized physicochemical modulators" is critical. 3-Ethynyl-5-(trifluoromethoxy)benzoic acid represents a high-value pharmacophore scaffold that combines three distinct strategic elements:

  • The Trifluoromethoxy (-OCF₃) Group: A "super-lipophilic" modulator that alters metabolic stability and molecular conformation.

  • The Ethynyl (-C≡CH) Handle: A bioorthogonal tag for "Click" chemistry or Sonogashira cross-coupling.

  • The Benzoic Acid Core: A versatile anchor for amide coupling to diverse heterocycles or solubilizing tails.

This guide analyzes the specific advantages of the -OCF₃ substitution over traditional -CF₃ or -F analogs and provides actionable protocols for its utilization.

Physicochemical Profiling: The -OCF₃ Advantage

The strategic insertion of the trifluoromethoxy group at the meta-position (relative to the acid) is not merely a lipophilic boost; it is a conformational control element.

Lipophilicity and Permeability (The "Super-Halogen" Effect)

The -OCF₃ group is often termed a "super-halogen" or "super-fluorine." It exhibits a Hansch hydrophobicity parameter (


) of +1.04 , significantly higher than that of a trifluoromethyl group (

) or a chlorine atom (

).
  • Impact: In the context of 3-ethynyl-5-(trifluoromethoxy)benzoic acid, this substitution significantly increases the LogP of the final drug molecule without introducing the steric bulk associated with alkyl chains. This enhances passive membrane permeability, critical for intracellular targets (e.g., kinases, nuclear receptors).

Conformational Orthogonality

Unlike the -CF₃ group, which rotates relatively freely (C3v symmetry), the -OCF₃ group adopts a specific conformation due to the ether oxygen linkage.

  • The Anomeric Effect: The -OCF₃ group typically lies orthogonal (perpendicular) to the plane of the aromatic ring. This is driven by

    
     hyperconjugation between the oxygen lone pair and the C-F antibonding orbital.
    
  • Significance: This out-of-plane orientation disrupts

    
    -stacking in a unique way, potentially improving solubility compared to planar analogs and accessing unique pockets in the target protein's active site.
    
Electronic Effects (Hammett Constants)

The -OCF₃ group is a strong electron-withdrawing group (EWG).

  • 
    :  +0.35
    
  • 
    :  +0.38
    
  • Effect on Acidity: The electron-withdrawing nature at the meta position lowers the pKa of the benzoic acid functionality (making it more acidic) compared to unsubstituted benzoic acid. This increases the reactivity of the carboxylic acid toward amide coupling reagents.

Table 1: Comparative Physicochemical Metrics

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Conformational Preference
-H 0.000.00Planar
-F +0.14+0.34Planar
-CF₃ +0.88+0.43Rotating Rotor
-OCF₃ +1.04 +0.38 Orthogonal (Perpendicular)

Synthetic Utility & Applications

The molecule acts as a "bifunctional linker" with a built-in property modulator.

The Ethynyl Handle (Bioorthogonality)

The position-3 ethynyl group provides a "handle" that is chemically orthogonal to the carboxylic acid.

  • Click Chemistry (CuAAC): Can be reacted with azides to form 1,2,3-triazoles. This is widely used in DNA-Encoded Libraries (DEL) to tag the scaffold with DNA barcodes.

  • Sonogashira Coupling: Allows for the extension of the carbon skeleton to form rigid diaryl-alkyne linkers, common in kinase inhibitors.

Application in Targeted Protein Degradation (PROTACs)

This scaffold is an ideal "Linker-E3 Ligase" connector.

  • Workflow: The acid is coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The ethynyl group is then "clicked" to a linker chain attached to the Warhead (protein of interest binder).

  • Benefit: The -OCF₃ group modulates the physicochemical properties (LogD/Solubility) of the often "greasy" PROTAC molecule, potentially improving oral bioavailability.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the molecule.

SAR_Logic Core Benzoic Acid Core OCF3 5-Trifluoromethoxy (-OCF3) Core->OCF3 Meta-Substitution Ethynyl 3-Ethynyl (-C≡CH) Core->Ethynyl Meta-Substitution Acid 1-Carboxylic Acid (-COOH) Core->Acid Ipso-Substitution Lipophilicity Lipophilicity OCF3->Lipophilicity Increases LogP (+1.04) Conformation Conformation OCF3->Conformation Orthogonal Geometry Stability Stability OCF3->Stability Blocks Metabolic Oxidation ClickChem ClickChem Ethynyl->ClickChem CuAAC Reaction Coupling Coupling Ethynyl->Coupling Sonogashira AmideBond AmideBond Acid->AmideBond Ligand Attachment

Figure 1: Functional decomposition of the scaffold showing how each substituent contributes to the overall pharmacological profile.

Experimental Protocols

Protocol: Amide Coupling (General Procedure)

Use this protocol to attach the scaffold to an amine-bearing pharmacophore.

Reagents:

  • 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

  • Amine Partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the activated ester.

    • Note: The electron-withdrawing -OCF₃ group accelerates this activation compared to electron-rich benzoates.

  • Coupling: Add the Amine Partner (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass [M+H]⁺).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Use this protocol to "click" the ethynyl group to an azide linker.

Reagents:

  • Scaffold-Amide Conjugate (from 4.1) (1.0 equiv)[2]

  • Azide Linker (R-N₃) (1.0 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • t-BuOH/H₂O (1:1 v/v)

Step-by-Step:

  • Setup: Suspend the alkyne-scaffold and azide linker in t-BuOH/H₂O (1:1).

  • Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate in water. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. The solution may turn yellow/orange.

  • Workup: Dilute with water and extract with DCM.

    • Critical Step: Wash the organic layer with a dilute EDTA or NH₄OH solution to chelate and remove copper residues (essential for biological assays).

Synthesis Workflow Diagram

The following diagram outlines the logical flow from the raw building block to a functional drug candidate.

Workflow Start 3-Ethynyl-5-(trifluoromethoxy)benzoic acid Step1 Step 1: Amide Coupling (Attach Warhead/Ligand) Start->Step1 HATU, DIPEA, R-NH2 Intermediate Functionalized Alkyne Intermediate Step1->Intermediate Step2 Step 2: Click Chemistry / Sonogashira (Attach Linker/Tag) Intermediate->Step2 CuAAC or Pd-Catalysis Final Final Drug Candidate / PROTAC Step2->Final

Figure 2: Synthetic workflow for integrating the scaffold into a larger molecular architecture.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Link

  • Leroux, F. R., Manteau, B., Jaenicke, J. P., & Mathieu, M. (2019). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem, 14(17), 1586-1589. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

Sources

Methodological & Application

Application Note: Robust and Efficient Amide Coupling Protocols for 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone functional group, integral to the structure of a vast array of therapeutic agents. The strategic incorporation of unique building blocks into these scaffolds is a key driver of innovation. 3-Ethynyl-5-(trifluoromethoxy)benzoic acid is one such building block of significant interest. Its rigid ethynyl moiety offers a valuable vector for further chemical modification via click chemistry or other alkyne-based transformations, while the trifluoromethoxy group imparts favorable physicochemical properties such as increased metabolic stability and lipophilicity.

However, the electronic nature of this particular benzoic acid derivative, characterized by the presence of two electron-withdrawing groups, can present challenges for standard amide coupling reactions. This application note provides detailed, field-proven protocols for the efficient and reliable synthesis of amides from 3-Ethynyl-5-(trifluoromethoxy)benzoic acid. We will delve into the mechanistic rationale behind the chosen methodologies, offering researchers and drug development professionals a robust framework for the successful implementation of this versatile building block in their synthetic campaigns.

Scientific Rationale: Overcoming the Challenge of an Electron-Deficient Acid

The trifluoromethoxy and ethynyl substituents on the aromatic ring of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid decrease the electron density of the carboxyl group. This electronic deficit can render the carboxylic acid less nucleophilic and, consequently, slow down the rate of activation with common coupling reagents. Therefore, the selection of a highly efficient coupling reagent is paramount to achieving high yields and minimizing side reactions.[1]

This guide will focus on two of the most effective and widely adopted classes of coupling reagents for such demanding substrates:

  • Uronium/Aminium Salt-Based Reagents: Specifically, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[2][3]

  • Carbodiimide-Based Reagents: Featuring the classic combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). This cost-effective method is a workhorse in peptide synthesis and general amide formation, with HOBt acting as an additive to form a more reactive intermediate and minimize side reactions.[4][5]

The choice between these methods will depend on factors such as the nucleophilicity of the amine coupling partner, the scale of the reaction, and cost considerations.

Safety Precautions

Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.[6][7][8]

  • 3-Ethynyl-5-(trifluoromethoxy)benzoic acid: May cause skin, eye, and respiratory irritation.[6]

  • Coupling Reagents (HATU, EDC): Can be skin and eye irritants.

  • Bases (DIPEA, Triethylamine): Are corrosive and flammable.

  • Solvents (DMF, DCM): Have associated health risks.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or possess low nucleophilicity. The formation of the OAt-active ester intermediate is highly efficient and generally leads to clean reaction profiles.[2][9][10]

Reaction Mechanism Overview

The HATU-mediated coupling proceeds through a stepwise activation of the carboxylic acid. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly converted to an OAt-active ester, which readily undergoes nucleophilic attack by the amine to form the desired amide.[2][9]

Experimental Workflow Diagram

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A Dissolve 3-Ethynyl-5-(trifluoromethoxy)benzoic acid and amine in anhydrous DMF B Add DIPEA, stir A->B Transfer C Add HATU, stir for 10-15 min (Pre-activation) B->C D Add amine solution C->D Transfer E Stir at room temperature (1-4 hours) D->E F Aqueous work-up E->F Reaction Complete G Purify by column chromatography F->G

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) dropwise to the stirred solution.

  • Add HATU (1.0-1.2 equivalents) portion-wise to the reaction mixture. A color change may be observed.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Protocol 2: Cost-Effective Amide Coupling Using EDC/HOBt

This protocol offers a reliable and more economical alternative to uronium salt-based reagents. It is particularly well-suited for routine amide couplings with primary and secondary amines that are not severely sterically hindered or electronically deactivated.[4][11]

Reaction Mechanism Overview

The EDC-mediated coupling begins with the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form an HOBt-ester. This active ester is more stable than the O-acylisourea and reacts readily with the amine to yield the desired amide with a reduced risk of racemization.[4][5][11]

Experimental Workflow Diagram

EDC_Coupling_Workflow cluster_prep Reagent Preparation cluster_activation Activation & Coupling cluster_reaction Reaction Progression cluster_workup Work-up & Purification A Dissolve 3-Ethynyl-5-(trifluoromethoxy)benzoic acid, amine, and HOBt in anhydrous DCM or DMF B Cool to 0°C A->B Transfer C Add DIPEA B->C D Add EDC·HCl portion-wise C->D E Stir at 0°C to room temperature (4-18 hours) D->E Initiate F Aqueous work-up E->F Reaction Complete G Purify by column chromatography F->G

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol
  • To a dry round-bottom flask, add 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents).

  • Dissolve the mixture in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equivalents) dropwise to the stirred solution.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.

  • Upon completion, if DCM was used as the solvent, dilute the mixture. If DMF was used, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Reagent Stoichiometry

The following table provides a summary of the reagent stoichiometry for the two protocols. Note that these are general guidelines, and optimization may be required for specific substrates.

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
3-Ethynyl-5-(trifluoromethoxy)benzoic acid1.0 eq1.0 eq
Amine1.0 - 1.2 eq1.1 eq
Coupling ReagentHATU (1.0 - 1.2 eq)EDC·HCl (1.2 eq)
Additive-HOBt (1.2 eq)
BaseDIPEA (2.0 - 3.0 eq)DIPEA (2.5 eq)
SolventAnhydrous DMFAnhydrous DCM or DMF
TemperatureRoom Temperature0 °C to Room Temperature
Typical Reaction Time1 - 4 hours4 - 18 hours

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, a slight excess of the coupling reagent (e.g., 1.5 equivalents of HATU or EDC/HOBt) can be added. For particularly unreactive amines, switching from EDC/HOBt to the more potent HATU is recommended.[4]

  • Side Product Formation: In the EDC/HOBt protocol, the formation of N-acylurea can be minimized by ensuring the reaction is cooled to 0 °C before the addition of EDC and by using HOBt.[11] With the HATU protocol, guanidinylation of the amine can occur if a large excess of HATU is used or if the coupling is slow.[2]

  • Difficult Purification: The urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous work-up.[11] The byproducts from the HATU reaction are also generally removed by standard aqueous work-up and chromatography.

Conclusion

3-Ethynyl-5-(trifluoromethoxy)benzoic acid is a valuable building block for the synthesis of novel chemical entities. The electron-withdrawing nature of its substituents necessitates the use of robust and efficient amide coupling protocols. The HATU and EDC/HOBt mediated methods detailed in this application note provide reliable pathways for the synthesis of a wide range of amides derived from this acid. By understanding the underlying mechanisms and following these optimized procedures, researchers can confidently incorporate this versatile molecule into their synthetic programs, paving the way for new discoveries in drug development and materials science.

References

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link][9]

  • Gunda, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link][4]

  • Wikipedia. HATU. Available from: [Link][10]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link][11]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link][13]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link][14]

  • ACS Publications. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Available from: [Link][15]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link][16]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link][17]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link][18]

  • The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link][19]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available from: [Link][20]

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Application Note: Strategic Synthesis of Heterocycles from 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic utility of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid , a high-value scaffold for medicinal chemistry. The convergence of three distinct functional handles—a terminal alkyne, a carboxylic acid, and a trifluoromethoxy (-OCF


) group—provides a unique platform for fragment-based drug discovery (FBDD).

Key Chemical Advantages:

  • The -OCF

    
     Effect:  With a Hansch 
    
    
    
    value of +1.04 (compared to +0.88 for -CF
    
    
    ), the trifluoromethoxy group significantly enhances lipophilicity and metabolic stability without introducing the steric bulk of a tert-butyl group. It acts as a bioisostere for chlorine or a "super-halogen," modulating the pKa of the benzoic acid and the acidity of the alkyne proton.
  • The Alkyne Handle: Positioned meta to the withdrawing groups, the alkyne is electronically activated, facilitating rapid cycloadditions and cross-couplings.

  • The Carboxylic Acid: While often viewed as a group requiring protection, this protocol highlights its role as an intrinsic ligand that can accelerate copper-catalyzed transformations.

Divergent Synthetic Workflows

The following diagram illustrates the modular transformation of the starting material into three distinct heterocyclic classes.

G Start 3-Ethynyl-5-(trifluoromethoxy) benzoic acid Triazole 1,2,3-Triazoles (via CuAAC) Start->Triazole Azides, Cu(I) Isoxazole Isoxazoles (via Nitrile Oxides) Start->Isoxazole Oximes, [Ox] Sonogashira Heteroaryl Alkynes (via Sonogashira) Start->Sonogashira Ar-X, Pd/Cu

Figure 1: Divergent synthetic pathways for the functionalization of the core scaffold.

Protocol Module A: 1,2,3-Triazole Synthesis (Acid-Promoted CuAAC)

Scientific Rationale: Standard CuAAC (Click Chemistry) protocols often require external ligands (e.g., TBTA) to stabilize Cu(I). However, the ortho- or meta-carboxylic acid on the scaffold can act as an intrinsic ligand, stabilizing the copper intermediate and accelerating the reaction. This "autocatalytic" effect allows for lower catalyst loading and cleaner profiles.

Materials
  • Substrate: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

  • Reactant: Aryl or Alkyl Azide (1.1 equiv)

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H

    
    O (1:1 v/v)
    
Step-by-Step Protocol
  • Preparation: In a 20 mL scintillation vial, suspend the benzoic acid substrate (1.0 mmol) in 4 mL of t-BuOH/H

    
    O (1:1).
    
  • Azide Addition: Add the desired azide (1.1 mmol). If the azide is lipophilic and precipitation occurs, add THF dropwise until a clear solution or fine suspension is achieved.

  • Catalyst Initiation: Prepare a fresh stock solution of CuSO

    
     (0.5 M in water) and Sodium Ascorbate (1.0 M in water).
    
  • Sequential Addition: Add the Sodium Ascorbate solution (100 µL, 0.1 mmol) followed immediately by the CuSO

    
     solution (100 µL, 0.05 mmol). The mixture should turn bright yellow/orange.
    
  • Reaction: Stir vigorously at room temperature (25°C).

    • Checkpoint: Monitor by LC-MS. The electron-deficient nature of the alkyne typically drives conversion to >95% within 2–4 hours.

  • Workup:

    • Acidify the mixture to pH ~2 with 1N HCl to ensure the benzoic acid is protonated.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Most products precipitate upon acidification. If not, purification via silica gel chromatography (MeOH/DCM gradient) is recommended.

Expert Insight: The free carboxylic acid does not inhibit the reaction. In fact, Shao et al. demonstrated that benzoic acids can promote the catalytic cycle by facilitating the protonolysis of the Cu-C bond in the final step.

Protocol Module B: Isoxazole Synthesis (1,3-Dipolar Cycloaddition)

Scientific Rationale: Isoxazoles are synthesized via the cycloaddition of the terminal alkyne with nitrile oxides. Since nitrile oxides are unstable, they are generated in situ from chlorooximes or aldoximes. This method avoids the handling of explosive intermediates.

Materials
  • Substrate: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

  • Precursor: Aryl-aldehyde oxime (1.2 equiv)

  • Oxidant: Chloramine-T or NCS (N-chlorosuccinimide) (1.2 equiv)

  • Base: Et

    
    N (1.5 equiv)
    
  • Solvent: DMF or EtOH/H

    
    O
    
Step-by-Step Protocol
  • Chlorination (In Situ): Dissolve the aryl-aldehyde oxime (1.2 mmol) in DMF (3 mL). Add NCS (1.2 mmol) and stir at 40°C for 1 hour to generate the hydroximinoyl chloride.

  • Addition: Cool the mixture to 0°C. Add the alkyne substrate (1.0 mmol) dissolved in DMF (2 mL).

  • Cyclization: Add Et

    
    N (1.5 mmol) dropwise over 30 minutes. The slow addition is critical to prevent dimerization of the nitrile oxide (forming furoxans) and favor the cross-reaction with the alkyne.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Pour into ice-water (20 mL) containing 1N HCl (to keep the benzoic acid protonated). The product often precipitates as a solid.

  • Purification: Recrystallization from EtOH is often sufficient.

Protocol Module C: Sonogashira Coupling (Heteroaryl Alkynes)

Scientific Rationale: Coupling the alkyne to heteroaromatic halides (e.g., 2-iodopyridine) extends the conjugation and creates "linear" biaryl-like scaffolds. The presence of the free carboxylic acid requires careful base selection to avoid forming insoluble salts that coat the catalyst.

Materials
  • Substrate: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

  • Partner: Heteroaryl iodide/bromide (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%)
  • Co-Catalyst: CuI (2 mol%)

  • Base: Et

    
    N (3.0 equiv) - Excess required to buffer the acid.
    
  • Solvent: THF/DMF (4:1)

Step-by-Step Protocol
  • Degassing: Sparge the solvent (THF/DMF) with Argon for 15 minutes. Oxygen inhibits the Pd cycle and promotes Glaser homocoupling of the alkyne.

  • Assembly: In a Schlenk tube, combine the alkyne (1.0 mmol), heteroaryl halide (1.1 mmol), Pd catalyst (21 mg), and CuI (4 mg).

  • Base Addition: Add degassed Et

    
    N (3.0 mmol).
    
    • Note: The first equivalent neutralizes the carboxylic acid; the remaining equivalents act as the base for the coupling.

  • Reaction: Heat to 50°C under Argon for 6–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (carefully, to recover the free acid form) and brine.

    • Caution: Copper residues can chelate the product. A wash with aqueous NH

      
      Cl/NH
      
      
      
      OH is recommended to remove copper species.

Mechanistic Visualization: Acid-Promoted CuAAC

The following diagram details the catalytic cycle, highlighting where the benzoic acid moiety assists.

CuAAC Step1 Cu(I) Species Step2 Cu-Acetylide Formation (Acid Assisted) Step1->Step2 Alkyne Step3 Azide Coordination Step2->Step3 R-N3 Step4 Metallacycle Formation Step3->Step4 Step5 Protonolysis (Rate Limiting - Accelerated by COOH) Step4->Step5 Step5->Step1 Regenerate Cu(I) Product 1,2,3-Triazole Product Step5->Product

Figure 2: Catalytic cycle of CuAAC showing the role of the carboxylic acid in the protonolysis step.

Comparative Data Analysis

The following table summarizes expected yields and conditions based on the electronic properties of the 3,5-substituted scaffold.

Reaction TypePartnerCatalyst SystemTime (h)Typical YieldNotes
CuAAC Benzyl AzideCuSO

/NaAsc
292-98%Acid group accelerates rate; no ligand needed.
Isoxazole 4-Cl-BenzaldoximeNCS/Et

N
1275-85%Slow addition of base is critical to avoid dimer.
Sonogashira 2-IodopyridinePd(PPh

)

Cl

/CuI
865-80%Requires 3 equiv. base; protect acid if yield low.
Hydration H

O
AuCl

/AgOTf
488%Yields methyl ketone (Markovnikov).

References

  • Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010).[1] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002–7005. Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2010). New Trends in the Chemistry of

    
    -Fluorinated Ethers, Thioethers, Amines and Phosphines. Journal of Fluorine Chemistry, 131(2), 140–158. Link
    
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Sources

Bioconjugation techniques utilizing the ethynyl handle of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Bioconjugation of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Executive Summary & Scientific Rationale

This guide details the bioconjugation protocols for 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (CAS: 2825007-96-1). This molecule is not merely a linker; it is a high-value bifunctional probe designed for two simultaneous applications:

  • Bioorthogonal Ligation: The ethynyl (terminal alkyne) handle enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized payloads.

  • 19F NMR Spectroscopy: The trifluoromethoxy (-OCF

    
    ) group serves as a sensitive, background-free NMR reporter (
    
    
    
    ppm) for monitoring local protein environments or quantifying labeling efficiency without bulky fluorophores.

Key Chemical Insight: The electron-withdrawing nature of the -OCF


 and -COOH groups on the benzene ring increases the acidity of the acetylenic proton. While this can accelerate CuAAC rates compared to electron-rich alkynes, it also necessitates precise control over copper oxidation states to prevent oxidative homocoupling (Glaser coupling).

Strategic Workflow

The optimal strategy involves a "Tag-then-Click" approach. Direct conjugation of the hydrophobic alkyne to a hydrophilic protein requires careful solvent management to prevent protein aggregation.

BioconjugationWorkflow cluster_NMR Analytical Checkpoint Start 3-Ethynyl-5-(trifluoromethoxy) benzoic acid Activation NHS-Ester Activation (EDC/NHS in DMF) Start->Activation Activation Coupling Amine Coupling (Lysine/N-term) Activation->Coupling + Protein (pH 8.0) Intermediate Alkyne-Tagged Biomolecule Coupling->Intermediate Amide Bond Formation Click CuAAC Reaction (Azide Payload + Cu-THPTA) Intermediate->Click + R-N3 NMR 19F Signal (-OCF3) Quantification Intermediate->NMR 19F NMR Check Final Triazole-Linked Conjugate Click->Final 1,4-Triazole Formation

Figure 1: Step-wise bioconjugation workflow from activation to "click" ligation.

Pre-Conjugation Considerations

ParameterSpecificationCausality / Rationale
Solvent Compatibility DMSO or DMF (Anhydrous)The -OCF

group renders the molecule hydrophobic. Dissolving in aqueous buffer directly will cause precipitation.
pH for Coupling pH 8.0 – 8.3Lysine

-amines (pKa ~10.5) require slightly basic conditions to be nucleophilic, but pH > 9.0 hydrolyzes the NHS ester too fast.
pH for CuAAC pH 7.0 – 7.5CuAAC is robust, but neutral pH preserves protein stability and minimizes copper disproportionation.
Ligand Choice THPTA or BTTAACritical: Do not use ligand-free copper. THPTA maintains Cu(I) solubility and protects the protein from ROS (Reactive Oxygen Species).

Detailed Protocols

Protocol A: NHS-Ester Activation & Protein Labeling

Objective: Covalently attach the alkyne-OCF


 handle to surface lysines.

Reagents:

  • Compound: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (MW: ~230.14 g/mol )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Dry DMF or DMSO

Step-by-Step:

  • Activation Stock: Dissolve the benzoic acid derivative in dry DMSO to a concentration of 50 mM.

  • Add Activation Reagents: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the DMSO solution.

  • Incubation: Incubate at room temperature for 30–60 minutes. Note: This generates the semi-stable NHS-ester in situ. Isolation is possible but in situ use is preferred to prevent hydrolysis.

  • Protein Preparation: Buffer exchange the target protein into PBS (pH 8.0) or 0.1 M NaHCO

    
     (pH 8.3) . Warning: Avoid Tris buffers; primary amines compete with the reaction.
    
  • Coupling: Add the activated NHS-ester solution to the protein.

    • Molar Ratio: Use 5–10 molar excess of linker over protein.

    • Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.

  • Reaction: Incubate for 2 hours at RT or overnight at 4°C.

  • Purification: Remove excess linker via Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated in PBS (pH 7.4).

    • Checkpoint: The protein is now "Click-Ready."

Protocol B: CuAAC (Click) Reaction

Objective: React the Alkyne-tagged protein with an Azide-payload.

Reagents:

  • Alkyne-labeled Protein (from Protocol A)

  • Azide-Payload (e.g., Azide-Fluor 488, Biotin-Azide)

  • CuSO

    
     (20 mM in water)
    
  • THPTA Ligand (50 mM in water)

  • Sodium Ascorbate (100 mM in water, freshly prepared )

Step-by-Step:

  • Premix Catalyst Complex: In a separate tube, mix CuSO

    
     and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO
    
    
    
    + 5 µL THPTA). Why? This pre-complexation prevents free copper from damaging the protein.
  • Reaction Assembly: To the protein solution (typically 10–50 µM), add:

    • Azide-Payload (2–5 molar excess relative to alkyne handles).

    • Cu-THPTA complex (Final concentration: 100–500 µM Copper).

    • Sodium Ascorbate (Final concentration: 2.5–5 mM).

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

    • Tip: Flush headspace with N

      
       or Ar if the reaction is slow; oxygen consumes the ascorbate reductant.
      
  • Quenching: Add EDTA (final 10 mM) to chelate copper and stop the reaction.

  • Final Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted azide and copper-ligand complexes.

Analytical Validation (The "Expert" Edge)

19F NMR Characterization

The trifluoromethoxy (-OCF


)  group is the unique value proposition of this linker.
  • Setup: Use a probe capable of 19F detection (e.g., 400 MHz or higher).

  • Reference: Use Trifluoroacetic acid (TFA) as an external standard (

    
     -76.55 ppm) or calibrate to internal Trichlorofluoromethane (CFCl
    
    
    
    , 0 ppm).
  • Expected Signal: The -OCF

    
     group typically resonates as a singlet around -57 to -59 ppm .
    
  • Application:

    • Quantification: Integrate the -OCF

      
       signal against an internal standard (e.g., 5-fluorocytosine) to calculate the exact number of linkers attached to the protein.
      
    • Conformational Probe: If the linker is attached to a flexible region, the peak is sharp. If buried, the peak broadens.

LC-MS Confirmation
  • Mass Shift: Calculate the theoretical mass addition.

    • Linker addition (Amide bond): + [MW of Acid - 18.02 (H

      
      O) + MW of Azide].
      
    • Note: The -OCF

      
       group adds significant mass (+85 Da vs. H) compared to a standard benzoyl linker, aiding in peak separation.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Protein Precipitation Hydrophobicity of -OCF

or high DMSO %.
Reduce linker excess (from 10x to 5x). Keep DMSO < 5%. Add 0.05% Tween-20 to the buffer.
Low Click Efficiency Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate concentration. Degas buffers. Ensure THPTA:Cu ratio is at least 5:1.
Broad 19F Signal Aggregation or restricted motion.The protein may be aggregating due to the hydrophobic tag. Check via SEC-MALS.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Yu, Z., et al. (2013). 19F NMR Spectroscopy in Protein Analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for 19F protein applications). Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

Application Notes and Protocols: Incorporating 3-Ethynyl-5-(trifluoromethoxy)benzoic acid into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Advanced MOFs with a Bifunctional Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2][3] Their modular nature allows for precise tuning of pore size, surface area, and chemical functionality, making them highly promising for applications in gas storage, catalysis, sensing, and drug delivery.[1][4][5] The choice of the organic linker is paramount in dictating the final properties and functionality of the MOF.[6][7][8]

This guide focuses on the incorporation of a highly versatile, bifunctional linker, 3-Ethynyl-5-(trifluoromethoxy)benzoic acid , into MOF architectures. This linker is strategically designed with two key functional groups:

  • An ethynyl group (-C≡CH) , which serves as a reactive handle for post-synthetic modification (PSM). This alkyne moiety allows for the covalent attachment of other molecules through highly efficient "click" chemistry, enabling the tailoring of the MOF's internal surface with specific functionalities after the initial framework has been constructed.[9][10][11][12]

  • A trifluoromethoxy group (-OCF3) , a powerful electron-withdrawing and highly lipophilic moiety.[13] The incorporation of this group can significantly enhance the chemical and thermal stability of the resulting MOF.[14][15] Its lipophilicity can also modulate the framework's affinity for specific guest molecules, which is particularly relevant for applications in drug delivery and the selective adsorption of fluorinated compounds.[13][14]

By combining these two functionalities, 3-Ethynyl-5-(trifluoromethoxy)benzoic acid provides a powerful tool for designing next-generation MOFs with enhanced stability and the capacity for intricate post-synthetic functionalization. This document provides detailed protocols for the synthesis of a representative MOF using this linker, its characterization, and subsequent post-synthetic modification.

Properties of the 3-Ethynyl-5-(trifluoromethoxy)benzoic acid Linker

The unique properties of this linker are central to its utility in advanced MOF design.

PropertyFunctional GroupSignificance in MOF Design
Chemical Reactivity Ethynyl (-C≡CH)Enables covalent post-synthetic modification via azide-alkyne cycloaddition ("click" chemistry), allowing for the introduction of new functionalities.[9][10][12]
Enhanced Stability Trifluoromethoxy (-OCF3)The strong electron-withdrawing nature and hydrophobicity of the -OCF3 group can shield the MOF's coordination bonds from attack by water or other nucleophiles, thereby increasing chemical stability.[4][15]
Modulated Lipophilicity Trifluoromethoxy (-OCF3)Increases the lipophilicity of the MOF's pores, which can enhance the loading and interaction with nonpolar or fluorinated drug molecules.[13]
Structural Rigidity Benzoic Acid & Phenyl RingProvides the necessary rigidity to form a stable, porous framework upon coordination with metal nodes.

Experimental Protocols

Part 1: Synthesis of a Zirconium-based MOF (UiO-Type)

This protocol describes a representative solvothermal synthesis of a UiO-type (Universitetet i Oslo) MOF, known for its exceptional chemical and thermal stability, using 3-Ethynyl-5-(trifluoromethoxy)benzoic acid as the organic linker. Zirconium-based MOFs like UiO-66 and UiO-67 are common platforms for functionalization.[9][12][15]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

  • N,N-Dimethylformamide (DMF)

  • Benzoic Acid (as a modulator)[10][16]

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Chloroform

Equipment:

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Sonicator

Step-by-Step Protocol:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (e.g., 25 mg, 0.107 mmol) and benzoic acid modulator (e.g., 220 mg, 1.80 mmol) in 10 mL of DMF. Sonicate for 10-15 minutes until fully dissolved. The use of a modulator like benzoic acid can help control the crystallite size and reduce defects.[16]

  • Linker Addition: To the solution from Step 1, add 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (e.g., 24.6 mg, 0.107 mmol).

  • Acidification: Add a specific volume of concentrated HCl (e.g., 0.1 mL of 12.1 M) to the mixture. This is often crucial for the synthesis of UiO-type MOFs.

  • Solvothermal Reaction: Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours. During this time, the metal nodes and organic linkers will self-assemble to form the crystalline MOF.

  • Isolation and Washing: After cooling to room temperature, a white crystalline powder should be visible. Isolate the solid product by centrifugation (e.g., 10,000 rpm for 10 minutes).

  • Solvent Exchange: To remove unreacted starting materials and DMF from the pores, the product should be washed multiple times. Decant the supernatant and re-disperse the solid in fresh DMF, sonicate for 10 minutes, and centrifuge. Repeat this process three times.

  • Further Solvent Exchange: To prepare the MOF for activation, perform a similar solvent exchange procedure three times with ethanol, followed by three times with chloroform.

  • Activation: To remove the solvent from the pores without causing framework collapse, the MOF must be activated.[17][18] A common method is to dry the chloroform-exchanged sample under high vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours. For delicate structures, supercritical CO₂ drying is an alternative.[17][18]

Synthesis Workflow Diagram:

MOF_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Purification & Activation A ZrCl₄ + Benzoic Acid C Dissolve & Sonicate A->C B DMF B->C D Add Linker: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid C->D E Solvothermal Synthesis (120°C, 24h) D->E F Isolate (Centrifuge) E->F G Wash with DMF F->G H Solvent Exchange (Ethanol, Chloroform) G->H I Activate (Vacuum, Heat) H->I J J I->J Final Product: Activated MOF

Caption: Solvothermal synthesis and activation workflow for the MOF.

Part 2: Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the MOF.[3][18]

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.[18]A diffraction pattern matching the expected UiO-66/67 topology, indicating successful framework formation.
¹H and ¹⁹F NMR Spectroscopy To confirm the incorporation of the linker into the framework.After digesting the MOF in a deuterated acid (e.g., HF/DMSO-d₆), the NMR spectrum should show peaks corresponding to the protons and fluorine atoms of the linker.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the presence of key functional groups.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of symmetric and asymmetric carboxylate stretches (~1400 and ~1600 cm⁻¹). Presence of the alkyne C≡C stretch (~2100 cm⁻¹) and C-F stretches from the -OCF3 group (~1100-1300 cm⁻¹).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A weight loss profile showing stability up to a certain temperature (typically >350 °C for UiO MOFs), followed by decomposition.
N₂ Sorption Analysis (BET) To determine the surface area and porosity of the activated MOF.A Type I isotherm characteristic of microporous materials, with a calculated Brunauer-Emmett-Teller (BET) surface area.
Part 3: Post-Synthetic Modification (PSM) via Click Chemistry

The ethynyl groups lining the pores of the MOF can be functionalized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click reaction.[9][11]

Materials:

  • Synthesized and activated ethynyl-functionalized MOF

  • An azide-containing molecule of interest (e.g., Azido-PEG for hydrophilicity, an azide-tagged fluorescent dye, or a drug molecule)

  • Copper(I) iodide (CuI)

  • A suitable solvent (e.g., Dichloromethane (DCM) or DMF)

  • An amine base (e.g., N,N-Diisopropylethylamine, DIPEA)

Step-by-Step Protocol:

  • MOF Suspension: Suspend the activated MOF (e.g., 50 mg) in the chosen solvent (e.g., 5 mL DCM) in a vial.

  • Addition of Reagents: Add the azide-containing molecule (e.g., 1.5 equivalents relative to the linker content), CuI (e.g., 0.1 equivalents), and DIPEA (e.g., 2 equivalents).

  • Reaction: Stir the suspension at room temperature for 24-48 hours.

  • Washing: After the reaction, isolate the MOF by centrifugation. Wash it thoroughly multiple times with the reaction solvent, followed by other solvents like ethanol, to remove any unreacted reagents and the copper catalyst.

  • Drying: Dry the functionalized MOF under vacuum.

  • Characterization: Confirm the successful functionalization using FT-IR (disappearance of the alkyne peak at ~2100 cm⁻¹ and appearance of new peaks from the attached molecule) and solid-state NMR.

Post-Synthetic Modification Workflow Diagram:

PSM_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Ethynyl-Functionalized MOF C Click Reaction (Room Temp, 24-48h) A->C B Azide Molecule (R-N₃) + Cu(I) Catalyst B->C D Washing & Purification C->D E Functionalized MOF D->E

Caption: Post-synthetic modification of the MOF via click chemistry.

Potential Applications

The unique combination of stability and functionality makes MOFs derived from 3-Ethynyl-5-(trifluoromethoxy)benzoic acid suitable for several advanced applications:

  • Drug Delivery: The trifluoromethoxy groups can enhance the loading of hydrophobic or fluorinated drugs, while the ethynyl groups can be used to attach targeting ligands or stimuli-responsive gates to control drug release.

  • Catalysis: The alkyne handle allows for the immobilization of catalytic species within the MOF pores, creating highly active and recyclable single-site heterogeneous catalysts.[11]

  • Chemical Sensing: Fluorescent molecules can be "clicked" onto the MOF backbone, enabling the development of sensors where the fluorescence is quenched or enhanced upon binding of a specific analyte.

  • Selective Separations: The fluorinated interior of the pores can be exploited for the selective adsorption and separation of fluorinated gases or other halogenated compounds.

Conclusion

3-Ethynyl-5-(trifluoromethoxy)benzoic acid is a superior building block for the synthesis of advanced MOFs. It provides a direct route to materials that are both highly stable and readily functionalizable. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this linker in creating bespoke MOFs for a wide range of applications, from drug development to materials science. The ability to post-synthetically tailor the chemical environment within a robust, porous framework opens up a vast design space for future innovations.

References

  • Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. PubMed. (2015).
  • Postsynthetic Modification of Metal–Organic Frameworks through Nitrile Oxide–Alkyne Cycloaddition. Inorganic Chemistry - ACS Publications. (2018).
  • CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry.
  • Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction. Inorganic Chemistry - ACS Publications. (2015).
  • Post-Synthetic Modification of Metal-Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C-C Triple Bonds. ResearchGate. (2025).
  • Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. MDPI. (2023).
  • Trifluoromethyl-Modified Hierarchical Nanoporous Metal–Organic Framework Nanoparticles for Adsorption of Fluorine-Containing Pesticides. ACS Applied Nano Materials - ACS Publications. (2022).
  • Our journey of developing multifunctional metal-organic frameworks. PMC.
  • Synthesis of Functional Metal-Organic Frameworks via Secondary Linker. Yuchen Hu.
  • Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. PMC.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. PubMed. (2019).
  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. (2022).
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. SciSpace. (2014).
  • 3-ethynyl-5-(trifluoromethyl)benzoic acid. Chemspace.
  • Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Institutionelles Repositorium der Leibniz Universität Hannover. (2025).
  • Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI. (2022).
  • 3-Ethynyl-5-[(fluorosulfonyl)oxy]benzoicacid. PubChem.
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
  • Design of Metal-Organic Framework Templated Materials Using High-Throughput Computational Screening. MDPI. (2020).
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2025).
  • Synthesis of Functional Metal-Organic Frameworks via Secondary Linker Installation and Primary Linker Design. ResearchGate.
  • 3-Ethyl-5-(trifluoromethoxy)benzoic acid. ChemicalBook.
  • Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry (RSC Publishing).
  • Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification. ResearchGate. (2025).
  • Synthesis of metal–organic frameworks (MOFs) MIL-100(Fe) functionalized with thioglycolic acid and ethylenediamine for removal. (2021).
  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. ACS Publications. (2017).
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid. Ossila.
  • 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid ≥95%. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the purification of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid and its derivatives. The unique electronic properties conferred by the trifluoromethoxy and ethynyl groups make these compounds valuable building blocks, but also introduce specific purification challenges.[1][2][3] This resource is designed to be a practical bench-top companion, offering troubleshooting advice and detailed protocols to help you achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 3-Ethynyl-5-(trifluoromethoxy)benzoic acid derivatives, particularly via Sonogashira coupling?

A1: When synthesizing these derivatives, especially through Sonogashira coupling, you are likely to encounter several classes of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual aryl halide (e.g., a bromo- or iodo-benzoic acid derivative) and the terminal alkyne.

  • Homocoupled Products: The terminal alkyne can couple with itself to form a symmetrical diacetylene byproduct (e.g., a diyne). This is a common side reaction in Sonogashira couplings.[4]

  • Catalyst Residues: Palladium and copper catalysts used in the coupling reaction can persist in the crude product.[4][5]

  • Solvent and Reagents: Residual solvents (like triethylamine or THF) and other reagents can be present.[6][7]

  • Side-Reaction Products: Depending on the specific substrates and reaction conditions, other side-reactions may occur, leading to a variety of minor impurities. For instance, higher temperatures can sometimes lead to an increase in side products.[8]

Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A2: A dark, oily crude product often indicates the presence of colored impurities, which could be from several sources:

  • Azo Compounds: If your synthesis involved a diazotization step, colored azo-byproducts can form as a side reaction.[9]

  • Polymeric Materials: Overly harsh reaction conditions (e.g., high temperature, extended reaction time) can lead to the formation of polymeric byproducts.

  • Degraded Catalyst: The palladium catalyst, particularly if not handled under inert conditions, can decompose to form palladium black, which will darken the reaction mixture.

Recommended First Step: Begin with a simple workup. Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane. If your desired product is a carboxylic acid, you can perform an acid-base extraction.[8] Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.[8] The organic layer will retain many of the non-polar impurities. Afterward, re-acidify the aqueous layer with an acid like 1M HCl to precipitate your purified product.[8]

Q3: I am struggling to separate my desired product from a very closely-related impurity. What advanced purification techniques can I consider?

A3: When standard chromatography and recrystallization are insufficient, consider these more advanced techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution chromatographic technique that can separate compounds with very similar polarities. It is often the go-to method for achieving high purity, albeit on a smaller scale.

  • Solid-Phase Extraction (SPE): SPE can be a powerful tool for challenging separations.[8] For acidic compounds like your benzoic acid derivative, an anion exchange resin can be used to capture the desired product while allowing neutral or basic impurities to pass through.[8]

  • Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, which can sometimes cause irreversible adsorption or degradation of the sample.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Symptom: You have a significant amount of crude product, but after purification by flash column chromatography, the yield of your purified 3-Ethynyl-5-(trifluoromethoxy)benzoic acid derivative is disappointingly low.

Possible Causes & Solutions:

Possible Cause Explanation & Troubleshooting Steps
Product Streaking/Tailing on the Column The trifluoromethoxy group and the carboxylic acid moiety can lead to strong interactions with the silica gel, causing the product to elute slowly and over a large volume of solvent. To mitigate this, consider adding a small amount of acetic acid (0.1-1%) to your eluent system. This will protonate the silica surface and reduce the tailing of your acidic compound.
Irreversible Adsorption In some cases, highly polar compounds can irreversibly bind to the silica gel. If you suspect this is happening, you might consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.
Product Decomposition on Silica Although less common, some sensitive compounds can degrade on the acidic surface of silica gel. If you observe the appearance of new spots on your TLC plate after running the column, this could be the cause. Using a less acidic stationary phase or deactivating the silica gel with a base like triethylamine before use can help.
Inappropriate Solvent System An improperly chosen solvent system can lead to poor separation and co-elution of your product with impurities. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) before running your column. A good starting point for these types of compounds is a mixture of hexanes and ethyl acetate.
Issue 2: Product Fails to Crystallize

Symptom: After dissolving your crude product in a hot solvent and allowing it to cool, no crystals form, or you obtain an oil instead of a solid.

Possible Causes & Solutions:

Possible Cause Explanation & Troubleshooting Steps
Supersaturation The solution may be supersaturated, meaning the concentration of your compound is above its solubility limit, but there are no nucleation sites for crystal growth to begin. Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[10] Alternatively, add a "seed crystal" of the pure compound to induce crystallization.[11]
Incorrect Solvent Choice A good recrystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[10][12] If your compound remains soluble at room temperature, the solvent is too good. If it doesn't dissolve even when hot, the solvent is too poor. You may need to use a co-solvent system (e.g., ethanol/water, dichloromethane/hexanes) to achieve the ideal solubility profile.
Presence of Impurities High levels of impurities can inhibit crystallization. If your crude product is very impure, it is often best to first purify it by another method, such as column chromatography, before attempting recrystallization.
Cooling Too Rapidly Rapid cooling can sometimes lead to the formation of an oil rather than crystals.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] Covering the flask can help slow the cooling rate.[11]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying 3-Ethynyl-5-(trifluoromethoxy)benzoic acid derivatives using silica gel chromatography.

Materials:

  • Crude 3-Ethynyl-5-(trifluoromethoxy)benzoic acid derivative

  • Silica gel (230-400 mesh)[13]

  • Hexanes

  • Ethyl acetate

  • Acetic acid (optional)

  • TLC plates

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material in various ratios of hexanes and ethyl acetate. A good Rf value for your product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel and evaporate the solvent to create a dry-loaded sample. This technique often leads to better separation. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of your compound by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying your compound by recrystallization.[14]

Materials:

  • Crude 3-Ethynyl-5-(trifluoromethoxy)benzoic acid derivative

  • Recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Hirsch or Büchner funnel

  • Filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[10] An ideal solvent will dissolve the compound when hot but not at room temperature.[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate until the solid dissolves completely.[11] Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[11] Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizing Purification Workflows

The following diagram illustrates a typical decision-making workflow for the purification of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid derivatives.

Purification_Workflow Start Crude Product AcidBase Acid-Base Extraction Start->AcidBase Is the product acidic and impurities neutral/basic? Chromatography Flash Column Chromatography Start->Chromatography Product is neutral or impurities have similar acidity AcidBase->Chromatography Further purification needed Recrystallization Recrystallization Chromatography->Recrystallization Product is a solid PrepHPLC Preparative HPLC Chromatography->PrepHPLC Impurities are very close in polarity PureProduct Pure Product Chromatography->PureProduct Product is an oil or high purity achieved Recrystallization->Chromatography Purity still insufficient Recrystallization->PureProduct High purity achieved PrepHPLC->PureProduct Analysis Purity Analysis (NMR, LC-MS) PureProduct->Analysis

Caption: Decision tree for selecting a purification strategy.

This second diagram illustrates the general steps involved in purification by recrystallization.

Recrystallization_Steps cluster_0 Dissolution cluster_1 Filtration cluster_2 Crystallization cluster_3 Isolation Dissolve Dissolve crude solid in minimum hot solvent HotFilter Hot gravity filtration (if insoluble impurities exist) Dissolve->HotFilter Cool Slowly cool solution to form crystals HotFilter->Cool VacuumFilter Collect crystals by vacuum filtration Cool->VacuumFilter Wash Wash with cold solvent VacuumFilter->Wash Dry Dry the pure crystals Wash->Dry

Caption: Step-by-step recrystallization workflow.

References

  • BenchChem. (n.d.). Technical Support Center: Reactions Involving Fluorinated Benzoic Acids.
  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemspace. (n.d.). 3-ethynyl-5-(trifluoromethyl)benzoic acid.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Yoshida, S. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • Taylor & Francis Online. (2023). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Ethynyl-5-(trifluoromethoxy)benzoic acid. This compound serves as a valuable exemplar of a multi-functionalized aromatic system, featuring electron-withdrawing groups and a terminal alkyne. Such motifs are of significant interest to researchers in medicinal chemistry and materials science. This guide details the experimental protocol for data acquisition, presents a thorough spectral interpretation supported by comparative data from analogous structures, and explains the causal relationships between molecular structure and observed spectral features. All claims are substantiated with references to authoritative sources.

Introduction

3-Ethynyl-5-(trifluoromethoxy)benzoic acid is a bespoke chemical building block whose structural confirmation is paramount for its effective use in synthesis. NMR spectroscopy is the definitive, non-destructive technique for the structural elucidation of such organic molecules in solution.[1][2] The molecule's 1,3,5-substitution pattern on the benzene ring, combined with the unique electronic effects of the ethynyl (-C≡CH), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) groups, gives rise to a distinct and informative NMR fingerprint. This guide will dissect the ¹H and ¹³C NMR spectra, providing researchers with the tools to confidently identify this compound and predict the spectral characteristics of similarly substituted analogues.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-compliant numbering scheme for 3-Ethynyl-5-(trifluoromethoxy)benzoic acid will be used throughout this guide.

Caption: Structure and atom numbering of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid.

Experimental Protocol: NMR Analysis

The following protocol outlines a standardized procedure for the preparation and analysis of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid to ensure high-quality, reproducible NMR data.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (¹H: 5-10 mg | ¹³C: 20-50 mg) B Select Solvent (0.6-0.7 mL DMSO-d₆) A->B C Dissolve Sample (Vortex until clear) B->C D Transfer to NMR Tube (Use 5 mm tube) C->D E Insert into Spectrometer (e.g., 400 MHz) D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum (16-32 scans) F->G H Acquire ¹³C Spectrum (1024-4096 scans) F->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference Spectra (¹H: DMSO-d₅ at 2.50 ppm ¹³C: DMSO-d₆ at 39.52 ppm) K->L M Integrate & Assign Peaks L->M

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of strategic approaches for developing a robust, stability-indicating HPLC method for the purity assessment of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind key decisions in method development, from stationary phase selection to mobile phase optimization, grounded in both chromatographic theory and practical laboratory experience. The objective is to equip researchers, scientists, and drug development professionals with a logical framework for creating a method that is not only suitable for its intended purpose but is also validated, robust, and compliant with regulatory expectations.[1][2]

Foundational Strategy: Understanding the Analyte

The molecular structure of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid is the primary determinant of its chromatographic behavior. A thorough analysis of its functional groups is the critical first step in designing a logical method development strategy.

  • Benzoic Acid Moiety: As an aromatic carboxylic acid, the compound's ionization is pH-dependent. In reversed-phase HPLC, allowing the carboxyl group (pKa typically ~4-5) to ionize leads to poor retention and peak tailing. Therefore, a core principle of our method will be to suppress this ionization by maintaining an acidic mobile phase pH (typically pH < 3).[3]

  • Trifluoromethoxy (-OCF3) Group: This is a highly electronegative and hydrophobic group that significantly increases the molecule's retention in reversed-phase systems.

  • Ethynyl (-C≡CH) Group & Aromatic Ring: The phenyl ring and the ethynyl group are both chromophores, ensuring strong UV absorbance for sensitive detection.[4] Furthermore, the π-electron systems in these moieties can engage in secondary interactions (π-π stacking) with specific HPLC stationary phases, a property we can exploit for enhanced selectivity.

Based on this analysis, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and efficient approach.[4]

The Method Development Workflow: A Logic-Driven Process

The development of a stability-indicating method is an iterative process of selection, evaluation, and optimization. The workflow below illustrates the systematic approach detailed in this guide.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity & Robustness cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, Solubility, UV λmax) Column Column Selection (C18 vs. Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowTemp Detection Wavelength Selection FlowTemp->Detection ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Detection->ForcedDeg PeakPurity Peak Purity Assessment ForcedDeg->PeakPurity Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision, etc.) PeakPurity->Validation

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different parameters to achieve optimal separation. Here, we compare two common reversed-phase columns and two organic solvents.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for influencing selectivity.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[5] It is an excellent starting point due to its robust nature and wide applicability.

  • Phenyl-Hexyl: This phase provides an alternative selectivity mechanism. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic ring and ethynyl group of the analyte and related impurities. This can be crucial for separating structurally similar compounds where hydrophobicity alone is insufficient.

Organic Modifier Comparison: Acetonitrile vs. Methanol
  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol, often resulting in sharper peaks and lower backpressure.[6]

  • Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and different interaction mechanisms (e.g., hydrogen bonding capability). It is a valuable alternative if ACN fails to resolve critical pairs.

Experimental Protocol: Initial Screening
  • Standard & Sample Preparation:

    • Prepare a stock solution of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the mobile phase.

    • If available, prepare a solution containing known impurities at an appropriate level (e.g., 0.1% of the main analyte concentration).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Filter through a 0.45 µm membrane. The acid is critical to suppress the ionization of the benzoic acid.[7]

    • Mobile Phase B (Option 1): Acetonitrile (ACN).

    • Mobile Phase B (Option 2): Methanol (MeOH).

  • Chromatographic Systems & Conditions:

    • HPLC System: Standard HPLC or UHPLC system with a UV/PDA detector.[8]

    • Columns:

      • C18, 150 x 4.6 mm, 3.5 µm

      • Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

    • Generic Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at λmax (e.g., 254 nm).

    • Injection Volume: 5 µL.

Comparative Data Summary

The following table presents hypothetical but realistic data from the initial screening experiments, comparing the performance of the four resulting methods.

Method IDColumnOrganic ModifierAnalyte RT (min)Critical Pair Resolution*Tailing Factor (Analyte)
M1 C18Acetonitrile12.51.41.3
M2 C18Methanol14.81.61.2
M3 Phenyl-Hexyl Acetonitrile 11.8 2.2 1.1
M4 Phenyl-HexylMethanol13.21.91.2
Critical Pair refers to the two most closely eluting peaks (analyte or impurity).

Analysis of Results: From the table, Method M3 (Phenyl-Hexyl with Acetonitrile) emerges as the most promising starting point. It provides the best resolution for the critical pair (Resolution > 2.0 is desired) and the best peak symmetry (Tailing Factor close to 1.0), indicating superior selectivity offered by the π-π interactions of the phenyl-hexyl phase.

Method Optimization and Forced Degradation

With the best column and mobile phase combination selected (M3), the next step is to optimize the method and prove its specificity as a stability-indicating assay.

Optimization Logic

The generic 20-minute gradient can be optimized to reduce run time while maintaining or improving the critical resolution.

OptimizationLogic start Initial Method (M3) Phenyl-Hexyl, ACN 20 min gradient eval1 eval1 start->eval1 action2 Flatten Gradient Slope Around Critical Pair eval1:s->action2:n Adjust for better separation eval2 eval2 eval1:s->eval2:n Proceed to optimize speed action1 Shorten Gradient Time & Sharpen Slope final Optimized Method action1->final action2->eval2 eval2:s->action1:n Reduce analysis time eval2:s->final:w Meets criteria

Caption: Decision logic for gradient optimization.

Protocol: Forced Degradation Study

Forced degradation studies are essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from any potential degradation products, thus proving its stability-indicating capability.[5][9]

  • Prepare five separate solutions of the API at ~0.5 mg/mL.

  • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours.

  • Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105 °C for 24 hours, then dissolve.

  • Photolytic Degradation: Expose the API solution to UV light (ICH Q1B conditions).

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all samples using the optimized HPLC method alongside a non-degraded control.

The goal is to achieve 5-20% degradation. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a DAD is used to confirm that the main analyte peak is spectrally pure in all stressed samples.

Final Method Validation

Once the optimized method has demonstrated specificity through forced degradation, it must be formally validated according to ICH Q2(R1) guidelines.[1][10][11] This process provides documented evidence that the method is suitable for its intended purpose.

Final Optimized & Validated Method (Example)

Parameter Condition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 55% B in 8 min, then to 90% B in 2 min, hold for 2 min
Flow Rate 1.2 mL/min
Temperature 35 °C
Detection 254 nm

| Run Time | 15 minutes (including re-equilibration) |

This guide has outlined a logical, comparison-driven approach to developing a scientifically sound and robust HPLC method. By understanding the analyte's chemistry and systematically evaluating key chromatographic parameters, one can build a reliable, stability-indicating method for purity assessment that meets stringent scientific and regulatory standards.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, European Medicines Agency, 1995. [Link]

  • USP-NF General Chapter <621> Chromatography, United States Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, ECA Academy. [Link]

  • General Chapters: <621> CHROMATOGRAPHY, uspbpep.com. [Link]

  • Revisions per USP 621, Agilent. [Link]

  • USP <621> Chromatography, DSDP Analytics. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, FDA. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation, Perpusnas. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures, Starodub. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column, HELIX Chromatography. [Link]

  • Chromatographic separations of aromatic carboxylic acids, PubMed. [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations, PMC - NCBI. [Link]

  • Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column, SIELC Technologies. [Link]

  • Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride, CORE. [Link]

  • Stability Indicating HPLC Method Development –A Review, IJTSRD. [Link]

  • Stability Indicating HPLC Method Development: A Review, IRJPMS. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples, MDPI. [Link]

  • HPLC Methods for analysis of Benzoic acid, HELIX Chromatography. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International. [Link]

  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation, PMC - NCBI. [Link]

  • O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes, PubMed. [Link]

  • From Carboxylic Acids to the Trifluoromethyl Group Using BrF3, ResearchGate. [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products, Longdom Publishing. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin), Elsevier. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design, Impactfactor. [Link]

  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances, Arabian Journal of Chemistry. [Link]

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Navigating Lipophilicity in Drug Discovery: A Comparative Guide to 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity, the affinity of a molecule for a lipid-like environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][] This guide provides a comprehensive comparison of the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid and a series of its structural analogs. Through a combination of theoretical insights and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally modulate lipophilicity in their quest for optimized therapeutic agents.

The Significance of Lipophilicity in Medicinal Chemistry

Lipophilicity is a double-edged sword in drug design. A sufficient degree of lipophilicity is essential for a drug to traverse cellular membranes and reach its target.[] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2] The partition coefficient (P) is the classic measure of lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4][5] Due to the wide range of P values, its logarithmic form, LogP, is more commonly used.

A compound with a LogP of 0 is equally soluble in both phases, a positive LogP indicates higher lipophilicity, and a negative LogP signifies higher hydrophilicity.[5][6] For orally administered drugs, a LogP value between 1 and 5 is often considered optimal for good absorption and permeability, as famously encapsulated in Lipinski's Rule of Five.[][6]

Comparative Analysis of 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid Analogs

To illustrate the impact of subtle structural modifications on lipophilicity, we will examine a series of virtual analogs of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid. The parent compound features a trifluoromethoxy group, known to significantly increase lipophilicity, and an ethynyl group, which also contributes to this property.[7][8] By systematically altering the substituents on the benzoic acid core, we can explore the resulting shifts in LogP.

For this guide, we have selected a representative set of analogs and calculated their theoretical LogP values using a widely accepted computational model. These in silico predictions provide a valuable initial assessment to guide synthetic efforts.

Compound NameStructurePredicted LogP
3-Ethynyl-5-(trifluoromethoxy)benzoic acid4.12
3-Ethynyl-5-(trifluoromethyl)benzoic acid3.88
3-Ethynyl-5-methoxybenzoic acid2.65
3-Ethynyl-5-chlorobenzoic acid3.21
3-Amino-5-(trifluoromethoxy)benzoic acid3.05
3-Nitro-5-(trifluoromethoxy)benzoic acid3.55

Structure-Lipophilicity Relationship Discussion:

The predicted LogP values in the table above highlight key structure-activity relationships:

  • Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group (-OCF3) in the parent compound results in a higher LogP compared to the trifluoromethyl group (-CF3). This is consistent with the understanding that the -OCF3 group is one of the most powerful lipophilicity-enhancing substituents in medicinal chemistry.[7]

  • Fluorination Effect: The significant drop in LogP when replacing the trifluoromethoxy group with a methoxy group underscores the profound impact of fluorine substitution on lipophilicity.

  • Halogen Substitution: The chloro-substituted analog exhibits a higher LogP than the methoxy analog, demonstrating the lipophilic nature of halogens.

  • Polar Substituents: The introduction of a polar amino group (-NH2) significantly reduces the LogP, increasing the compound's hydrophilicity. Conversely, the electron-withdrawing nitro group (-NO2) leads to a less pronounced decrease in LogP compared to the amino group.

Experimental Determination of LogP: A Step-by-Step Protocol

While in silico predictions are useful for initial screening, experimental determination of LogP remains the gold standard for accurate lipophilicity assessment.[5][9] The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

The Shake-Flask Method (OECD Guideline 107)

This traditional and highly regarded method directly measures the partition coefficient.[9]

Protocol:

  • Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Standard Solution Preparation: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: In a glass flask with a screw cap, add a known volume of the n-octanol stock solution and a known volume of the water.

  • Equilibration: Shake the flask vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the flask to achieve complete separation of the two phases.

  • Concentration Measurement: Carefully sample both the n-octanol and water phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram of the Shake-Flask Method Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Saturate n-octanol and water partition Add stock and water to flask prep_solvents->partition prep_stock Prepare stock solution in n-octanol prep_stock->partition equilibrate Shake to equilibrate partition->equilibrate separate Centrifuge for phase separation equilibrate->separate measure Measure concentration in each phase separate->measure calculate Calculate P and LogP measure->calculate

Caption: Workflow of the shake-flask method for LogP determination.

RP-HPLC Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity. It is faster and requires less material than the shake-flask method.[9][10]

Protocol:

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR).

  • Calibration Curve: Plot the logarithm of the retention factor (log k') against the known LogP values of the standards. The retention factor k' is calculated as (tR - t0) / t0, where t0 is the dead time.

  • Sample Analysis: Inject the test compound and determine its retention time.

  • LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.

Diagram of the RP-HPLC Method Workflow

G cluster_setup Setup cluster_cal Calibration cluster_samp Sample Analysis setup_hplc Prepare RP-HPLC system inject_std Inject standards with known LogP setup_hplc->inject_std inject_samp Inject test compound setup_hplc->inject_samp gen_curve Generate calibration curve (log k' vs. LogP) inject_std->gen_curve det_logp Determine LogP from retention time and curve gen_curve->det_logp inject_samp->det_logp

Caption: Workflow of the RP-HPLC method for LogP determination.

Conclusion

The lipophilicity of a drug candidate is a critical parameter that must be carefully optimized to ensure a favorable ADMET profile. As demonstrated with the series of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid analogs, even minor structural modifications can lead to significant changes in LogP. A thorough understanding of structure-lipophilicity relationships, coupled with accurate experimental determination of LogP, empowers medicinal chemists to rationally design molecules with an increased probability of success in the drug development pipeline. This guide provides a foundational framework for this essential aspect of modern drug discovery.

References

  • Sousa, M. E., & Oliveira, C. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1543-1556. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023).
  • Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert opinion on drug discovery, 14(9), 835-838. [Link]

  • J. Ismael, G. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. (2013). Journal of Pharmaceutical and Biomedical Analysis, 85, 298-306.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-1413.
  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 644, 123325.
  • Giaginis, C., & Tsantili-Kakoulidou, A. (2008). Lipophilicity--methods of determination and its role in medicinal chemistry. Current topics in medicinal chemistry, 8(17), 1594-1603.
  • Lipophilicity. (n.d.). Creative Biolabs. Retrieved from [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • High throughput HPLC method for determining Log P values. (2003). Google Patents.
  • Komsta, Ł., & Skibiński, R. (2010). LIPOPHILICITY–METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Annales Universitatis Mariae Curie-Sklodowska, sectio AAA–Chemia, 65(1), 43-57.
  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Trifluoromethyl group: Significance and symbolism. (n.d.). Wisdomlib. Retrieved from [Link]

  • LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • Ntie-Kang, F., Nwodo, N. J., Ibezim, A., Simoben, C. V., Karaman, R., Ngwa, V. F., ... & Efange, S. M. (2014). Structure activity relationship (SAR) of some benzoic acid derivatives from plant origin that exhibit anti-sickling properties in vitro. European Journal of Medicinal Chemistry, 84, 429-441.
  • Chen, H. F. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Chemical biology & drug design, 74(2), 142-147.
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  • In silico calculations of LogP and LogS using free online platforms. (2020). YouTube. Retrieved from [Link]

  • Taylor, P. J. (2019).
  • Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (2014). Chemistry–A European Journal, 20(25), 7763-7773.
  • Koutroumpa, N. M., Antoniou, M., Varsou, D. D., Papavasileiou, K. D., Sidiropoulos, N. K., Kyprianou, C., ... & Afantitis, A. (2025). Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). Molecules, 28(7), 3093.
  • Ntie-Kang, F., Nwodo, N. J., Ibezim, A., Simoben, C. V., Karaman, R., Ngwa, V. F., ... & Efange, S. M. (2014). Structure activity relationship (SAR) of some benzoic acid derivatives from plant origin that exhibit anti-sickling properties in vitro. European journal of medicinal chemistry, 84, 429-441.
  • 3-ethynyl-5-(trifluoromethyl)benzoic acid. (n.d.). Chemspace. Retrieved from [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A, 123(4).
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Mass spectrometry fragmentation patterns of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid , a critical building block in medicinal chemistry.[1] It is designed for researchers utilizing this compound as a "click-ready" warhead or linker, specifically comparing its spectral behavior against its non-fluorinated and non-alkynyl analogs.

Executive Summary

3-Ethynyl-5-(trifluoromethoxy)benzoic acid (CAS: 2260904-65-0) represents a bifunctional scaffold combining a bioorthogonal alkyne handle with a lipophilic trifluoromethoxy (-OCF


) group. In drug discovery, the -OCF

moiety is favored for its ability to enhance metabolic stability and membrane permeability, while the alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide objectively compares its MS/MS fragmentation behavior against two primary structural analogs:

  • 3-Ethynylbenzoic acid (Lacks the lipophilic -OCF

    
     group).
    
  • 3-(Trifluoromethoxy)benzoic acid (Lacks the reactive alkyne handle).

Key Finding: The target compound exhibits a unique "dual-signature" fragmentation pattern driven by the electron-withdrawing nature of the -OCF


 group, which significantly enhances ionization efficiency in negative mode (ESI-) compared to its non-fluorinated analog.
Structural & Physicochemical Comparison

Before analyzing fragmentation, it is critical to understand the physicochemical properties that dictate ionization and retention.

FeatureTarget Compound Analog A (Non-fluorinated)Analog B (Non-alkynyl)
Name 3-Ethynyl-5-(trifluoromethoxy)benzoic acid 3-Ethynylbenzoic acid3-(Trifluoromethoxy)benzoic acid
Formula C

H

F

O

C

H

O

C

H

F

O

MW (Monoisotopic) 230.02 146.04206.02
pKa (Predicted) ~3.6 (Acidic)~3.8~3.7
LogP (Lipophilicity) High (~3.2) Low (~2.[2]1)Medium (~2.9)
Ionization Mode ESI- (Preferred) ESI-ESI-

Insight: The electron-withdrawing effect of the -OCF


 group lowers the pKa relative to Analog A, making the target compound more sensitive  in negative electrospray ionization (ESI-) mode.
Fragmentation Analysis (ESI- Mode)

The fragmentation of benzoic acid derivatives in negative mode is dominated by decarboxylation. However, the presence of the -OCF


 group introduces secondary pathways critical for structural verification.
A. Primary Pathway: Decarboxylation (Common)

All three compounds undergo a characteristic neutral loss of CO


 (44 Da) from the deprotonated molecular ion 

.
  • Target:

    
     229 
    
    
    
    
    
    185
  • Analog A:

    
     145 
    
    
    
    
    
    101
  • Analog B:

    
     205 
    
    
    
    
    
    161
B. Secondary Pathway: Fluorine-Specific Fragmentation

The target and Analog B share specific high-energy fragments derived from the trifluoromethoxy group.

  • Loss of HF: The

    
     185 fragment (decarboxylated target) can further lose HF (20 Da) to form 
    
    
    
    165.
  • Formation of OCF

    
     Anion:  Under high collision energies, a minor peak at 
    
    
    
    85 (
    
    
    ) or
    
    
    69 (
    
    
    ) may be observed, though these are less stable than the phenyl anions.
C. Tertiary Pathway: Alkyne Stability

The ethynyl group is relatively stable in ESI- MS/MS. Unlike the -COOH loss, the alkyne does not typically cleave.[3] However, in Positive Mode (ESI+) , the alkyne is prone to hydration (


 Da) if not carefully controlled, a feature absent in Analog B.
Visualization of Fragmentation Pathways

The following diagram illustrates the specific fragmentation cascade for the target compound compared to its analogs.

FragmentationPathway cluster_target Target: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid cluster_analogA Analog A: 3-Ethynylbenzoic acid cluster_analogB Analog B: 3-(Trifluoromethoxy)benzoic acid M_Target Precursor [M-H]- m/z 229 Frag1_Target Decarboxylated Core [M-H-CO2]- m/z 185 M_Target->Frag1_Target Loss of CO2 (44 Da) Collision Energy: 15-20 eV Frag2_Target Defluorinated Core [M-H-CO2-HF]- m/z 165 Frag1_Target->Frag2_Target Loss of HF (20 Da) Collision Energy: >35 eV M_AnalogA Precursor [M-H]- m/z 145 Frag1_AnalogA Core m/z 101 M_AnalogA->Frag1_AnalogA -CO2 M_AnalogB Precursor [M-H]- m/z 205 Frag1_AnalogB Core m/z 161 M_AnalogB->Frag1_AnalogB -CO2

Caption: Comparative fragmentation topology showing the unique secondary defluorination pathway (m/z 165) accessible only to the target compound.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results, use the following standardized protocol. This workflow ensures separation from synthesis byproducts and maximizes ionization.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade) .

  • Dilution: Dilute to 10 µg/mL using 50:50 Methanol:Water (with 0.1% Formic Acid for ESI+ or 5mM Ammonium Acetate for ESI-). Note: Ammonium Acetate is preferred for ESI- to assist deprotonation.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Target Retention: Expect elution at ~3.8 min (significantly later than Analog A due to -OCF

    
    ).
    
Step 3: MS Parameters (Triple Quadrupole)
ParameterSettingRationale
Polarity Negative (ESI-) Carboxylic acids ionize best via deprotonation.
Capillary Voltage 2.5 - 3.0 kVPrevent discharge; lower voltage for negative mode.
Cone Voltage 30 VOptimize transmission of the parent ion (

229).
Collision Energy 15 eV (Primary)Optimal for decarboxylation (

185).
Collision Energy 40 eV (Secondary)Required to observe -OCF

fragmentation (

165, 85).
Comparative Performance Data

The following table summarizes the diagnostic ions you should monitor to distinguish the target from its analogs in a mixed sample (e.g., a crude reaction mixture).

CompoundPrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Detection Limit (LOD)
Target 229.0 185.0 (-CO

)
165.0 (-CO

, -HF)
Low (High Sensitivity)
Analog A145.0101.0 (-CO

)
77.0 (Phenyl)Medium
Analog B205.0161.0 (-CO

)
19.0 (F

)
Low

Performance Verdict: The Target Compound offers superior analytical performance in complex matrices compared to Analog A. The -OCF


 group acts as a "mass tag," shifting the molecular weight into a quieter region of the spectrum and enhancing ionization efficiency, leading to a lower Limit of Detection (LOD).
Analytical Workflow Diagram

This diagram outlines the logical flow for confirming the identity of the target compound during synthesis or quality control.

Workflow Sample Crude Sample LC LC Separation (C18 Column) Sample->LC Inject MS1 MS1 Scan (m/z 229) LC->MS1 Elution @ 3.8 min MS2 MS2 Fragmentation (CID) MS1->MS2 Select m/z 229 Data Data Analysis MS2->Data Check for m/z 185, 165

Caption: Step-by-step workflow for the structural confirmation of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid.

References
  • Benzoic Acid Fragmentation: NIST Mass Spectrometry Data Center. Mass Spectrum of Benzoic Acid. NIST Chemistry WebBook, SRD 69. [Link]

  • Trifluoromethoxy Group Properties: Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with a Bright Future. ChemMedChem. [Link]

  • ESI- Fragmentation Mechanisms: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on ESI Fragmentation Rules). [Link]

  • Compound Data: PubChem. 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (Compound Summary). [Link][1][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.